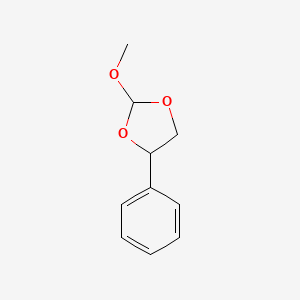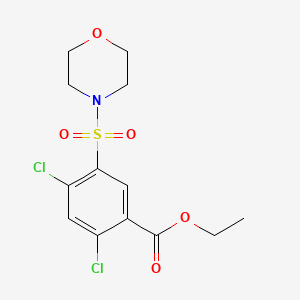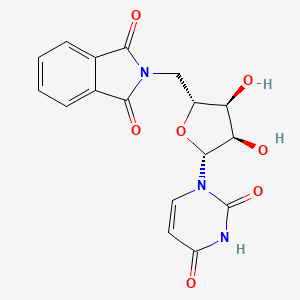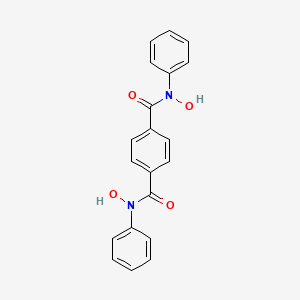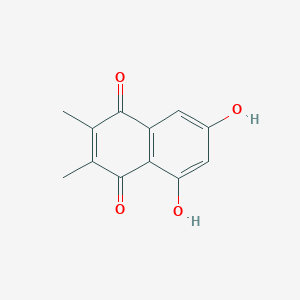
5,7-Dihydroxy-2,3-dimethylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-2,3-dimethylnaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family This compound is characterized by its two hydroxyl groups at positions 5 and 7, and two methyl groups at positions 2 and 3 on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2,3-dimethylnaphthalene-1,4-dione typically involves the oxidation of appropriate naphthalene derivatives. One common method is the oxidation of 2,3-dimethylnaphthalene using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly oxidizing agents and solvents is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-2,3-dimethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions can convert the quinone to its corresponding hydroquinone.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of higher quinones or carboxylic acids.
Reduction: Formation of hydroquinones.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
5,7-Dihydroxy-2,3-dimethylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2,3-dimethylnaphthalene-1,4-dione involves its ability to interact with biological molecules through redox reactions. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage. The compound may also inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dihydroxy-2-methylnaphthalene-1,4-dione
- 2-(Bromomethyl)-5,8-dihydroxynaphthalene-1,4-dione
Uniqueness
5,7-Dihydroxy-2,3-dimethylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at positions 5 and 7 enhances its redox activity, making it a potent antioxidant. Additionally, the methyl groups at positions 2 and 3 provide steric hindrance, influencing its reactivity and interaction with biological targets.
Properties
CAS No. |
61530-07-2 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
5,7-dihydroxy-2,3-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-5-6(2)12(16)10-8(11(5)15)3-7(13)4-9(10)14/h3-4,13-14H,1-2H3 |
InChI Key |
DONUCMWXGCHUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=C(C=C2O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


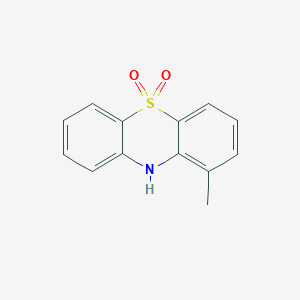
![5-Diazo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran](/img/structure/B14579137.png)
![3-[(4-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14579139.png)
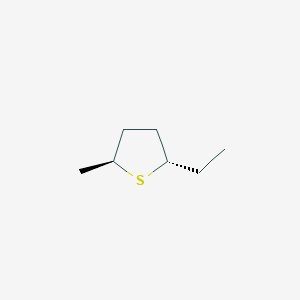
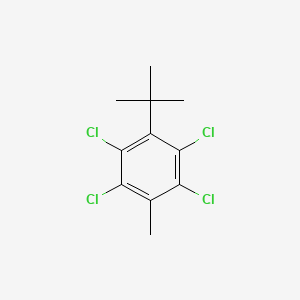
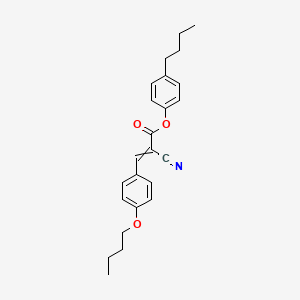
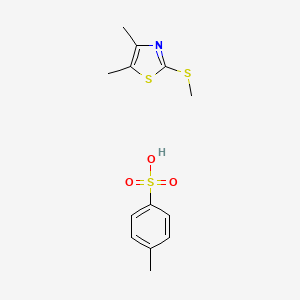
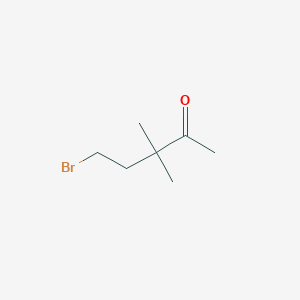
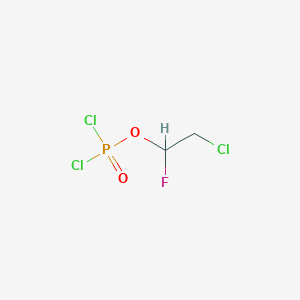
![8-Hydroxy-1-[2-(hydroxyimino)-3-oxobutyl]quinolin-1-ium chloride](/img/structure/B14579189.png)
